![molecular formula C16H21NO4 B1519036 3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid CAS No. 1039310-65-0](/img/structure/B1519036.png)
3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Overview
Description
“3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid” is a chemical compound with the molecular formula C16H21NO4 . Its molecular weight is 291.34 .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid” consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications
1. Antidiabetic Activity
The compound is closely related to a series of hypoglycemic benzoic acid derivatives, such as repaglinide, which has been extensively researched for its potential in treating type 2 diabetes. Studies have shown that structural modifications to the benzoic acid derivatives, like adding a piperidino group, significantly enhance their antidiabetic activity, indicating potential applications for similar compounds (Grell et al., 1998).
2. Metabolic Pathways in Drug Development
Investigations into the metabolic pathways of novel antidepressants have revealed that certain benzoic acid derivatives are metabolized into active forms by enzymes like CYP2D6. This process, involving the conversion to benzoic acid derivatives, is crucial in understanding the pharmacokinetics and pharmacodynamics of new drugs (Hvenegaard et al., 2012).
3. Antimicrobial and Molluscicidal Properties
Research on Piper species has identified prenylated benzoic acid derivatives with significant antimicrobial and molluscicidal activities. These findings suggest potential applications in developing natural pesticides or antimicrobial agents (Orjala et al., 1993).
4. Synergism with Antibiotics
Studies on Piper gaudichaudianum Kuntze have demonstrated that certain benzoic acid derivatives can enhance the efficacy of antibiotics like ceftriaxone, tetracycline, and vancomycin. This suggests a potential role for similar compounds in combating antibiotic resistance (Puhl et al., 2011).
5. Antiherbivore Properties
Compounds related to 3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, found in Piper kelleyi, exhibit antiherbivore activities. This suggests their potential use in agricultural pest management (Jeffrey et al., 2014).
6. Structural Analysis for Drug Design
Research on alkoxy-benzoic acids has provided insights into their crystalline structures, which is crucial for designing drugs with optimal physical and chemical properties (Raffo et al., 2014).
7. Insecticidal Properties
Studies on Jamaican Piper species have isolated compounds structurally similar to benzoic acid derivatives, showing insecticidal properties. This opens avenues for developing natural insecticides (Nair et al., 1986).
properties
IUPAC Name |
3,5-dimethyl-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-8-13(16(19)20)9-12(2)15(11)21-10-14(18)17-6-4-3-5-7-17/h8-9H,3-7,10H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTWCUWZDVFZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCCCC2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.